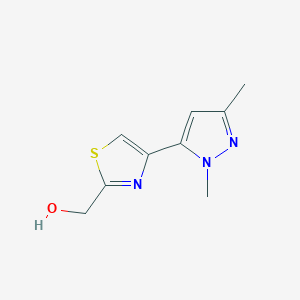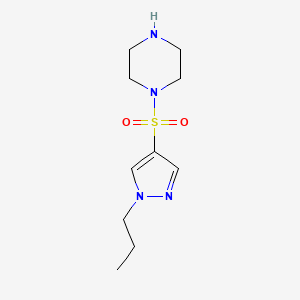
1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine is a chemical compound with the molecular formula C10H18N4O2S. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The compound also features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. This combination of structural elements makes this compound an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a diazo compound.
Sulfonylation: The pyrazole ring is then sulfonylated using a sulfonyl chloride reagent under basic conditions.
Piperazine Ring Formation: The final step involves the formation of the piperazine ring through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonium salts in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole or piperazine rings.
Reduction: Reduced forms of the compound with hydrogen atoms added to the nitrogen or sulfur atoms.
Substitution: Substituted derivatives with new functional groups replacing the original leaving groups.
Applications De Recherche Scientifique
1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific chemical or physical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperazine
- 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine
- 1-((1-Butyl-1H-pyrazol-4-yl)sulfonyl)piperazine
Uniqueness
1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine is unique due to its specific combination of a propyl group on the pyrazole ring and a sulfonyl group on the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C10H18N4O2S |
|---|---|
Poids moléculaire |
258.34 g/mol |
Nom IUPAC |
1-(1-propylpyrazol-4-yl)sulfonylpiperazine |
InChI |
InChI=1S/C10H18N4O2S/c1-2-5-13-9-10(8-12-13)17(15,16)14-6-3-11-4-7-14/h8-9,11H,2-7H2,1H3 |
Clé InChI |
INOUJINAGUDLLW-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=C(C=N1)S(=O)(=O)N2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11793600.png)
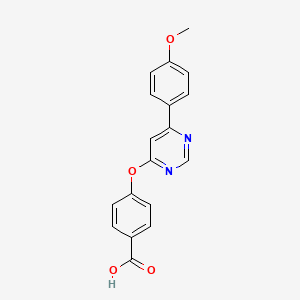

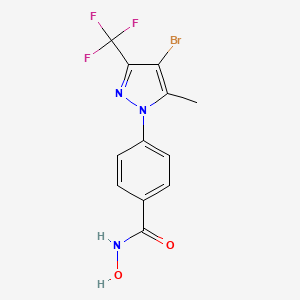

![5-Bromo-6-fluoro-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B11793645.png)
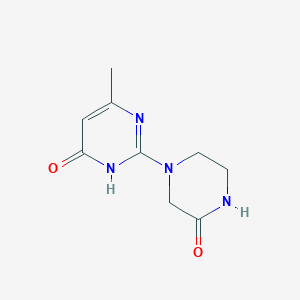

![5-Chlorobenzo[b]thiophen-3-amine](/img/structure/B11793678.png)
![2-Cyclopropylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11793680.png)


